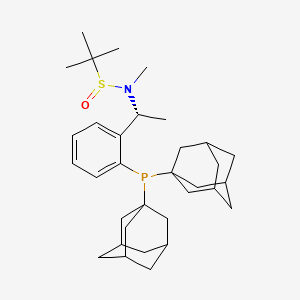
(R)-N-((R)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a unique combination of adamantane, phosphanyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. Key steps may include:
Formation of the adamantane-phosphanyl intermediate: This step involves the reaction of adamantane derivatives with phosphanyl reagents under controlled conditions.
Coupling with phenyl ethyl intermediates: The intermediate is then coupled with phenyl ethyl derivatives using catalysts such as palladium or nickel.
Introduction of the sulfinamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl or sulfinamide groups.
Reduction: Reduction reactions can modify the sulfinamide group to amine derivatives.
Substitution: The adamantane and phenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, or other transition metal catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: May be used in the design of probes for studying biological processes.
Industry
Material Science: Applications in the development of advanced materials with specific properties.
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action for ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide would depend on its specific application. In catalysis, it may act by coordinating to metal centers and facilitating electron transfer. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide
- ®-N-(®-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinylamine
Properties
Molecular Formula |
C33H50NOPS |
|---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
N-[(1R)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-22(34(5)37(35)31(2,3)4)29-8-6-7-9-30(29)36(32-16-23-10-24(17-32)12-25(11-23)18-32)33-19-26-13-27(20-33)15-28(14-26)21-33/h6-9,22-28H,10-21H2,1-5H3/t22-,23?,24?,25?,26?,27?,28?,32?,33?,36?,37?/m1/s1 |
InChI Key |
OKMMMAIWDYTDAQ-MSHIRHAASA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















